3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse, ranging from antiviral effects to anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the use of sodium formaldehyde sulfoxylate in an intramolecular radical cyclization reaction. This reaction is typically carried out in an aqueous solution of N,N-dimethylformamide (DMF) and water, yielding the final product in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole and oxindole derivatives, which can have significant biological activities.
Scientific Research Applications
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: This compound and its derivatives are investigated for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of organic photovoltaic devices and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-1-methylindolin-2-one
- 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Properties
CAS No. |
1393560-43-4 |
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Molecular Formula |
C9H7F2NO2 |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
3,3-difluoro-6-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-5-2-3-6-7(4-5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
RTJFCSUUOUEDHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)(F)F |
Purity |
95 |
Origin of Product |
United States |
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